
Hydroxyacetone
Overview
Description
Hydroxyacetone (C₃H₆O₂), also known as acetol or 1-hydroxy-2-propanone, is a three-carbon compound featuring a hydroxyl (-OH) and a carbonyl (C=O) group. It is a versatile intermediate in organic synthesis, atmospheric chemistry, and biochemical pathways. Key applications include:
- Industrial Uses: Production of polyols, acrolein, and heterocyclic compounds .
- Bio-Oil Components: Found in bio-oil upgrading processes, where it forms dimers during catalytic reactions .
- Atmospheric Chemistry: A photochemical oxidation product of biogenic hydrocarbons, with diurnal concentration patterns peaking in the late afternoon .
- Biochemical Role: Produced during gut microbial metabolism of sulfoquinovose, highlighting its role in organosulfur cycling .
Preparation Methods
Catalytic Dehydration of Glycerol
Glycerol dehydration represents the dominant industrial method for hydroxyacetone production, leveraging abundant biodiesel byproducts. The process involves acid- or base-catalyzed elimination of water from glycerol to form acetol, often accompanied by side products such as acrolein.
Heterogeneous Catalysis with Supported Metal Oxides
A patented process (CN118388331A) utilizes a supported catalyst comprising aluminum, copper, and chromium oxides on alumina-zeolite carriers . The optimal mass ratio of glycerol to catalyst is 1:0.01–0.5, with reaction temperatures of 170–220°C achieving >80% conversion over 2–10 hours . Key parameters include:
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 200–220°C | Maximizes acetol selectivity |
Catalyst Loading | 10–20 wt% | Reduces acrolein formation |
Reaction Time | 4–6 hours | Balances conversion vs. degradation |
Mechanistic studies on La₂CuO₄ catalysts reveal two parallel pathways :
-
Direct 1,2-Dehydration : Proton abstraction from the secondary hydroxyl group forms a carbocation intermediate, followed by β-hydride elimination to yield this compound (ΔG‡ = 32.1 kcal/mol) .
-
Dehydrogenation-Dehydration : Glycerol oxidizes to glyceraldehyde (C₃H₆O₃), which undergoes 2,3-dehydration via a six-membered cyclic transition state (Fig. 1) :
2} \text{Glyceraldehyde} \xrightarrow{\text{-H}2\text{O}} \text{this compound}
Solvent Effects and Byproduct Management
The choice of organic solvent (e.g., diglyme, sulfolane) significantly impacts reaction efficiency. Polar aprotic solvents stabilize carbocation intermediates, suppressing acrolein formation by 40–60% compared to nonpolar media . Post-reaction distillation at 80–100°C under reduced pressure (10–20 mmHg) isolates this compound with ≥95% purity .
Halogenated Acetone Alcoholysis
Laboratory-scale synthesis employs bromoacetone (CH₃COCH₂Br) as a precursor, exploiting nucleophilic substitution with hydroxide ions :
3\text{COCH}2\text{Br} + \text{H}2\text{O} \xrightarrow{\text{NaOH}} \text{CH}3\text{COCH}_2\text{OH} + \text{HBr}
Optimized Conditions :
-
Molar Ratio : 1:1.2 bromoacetone to NaOH
-
Temperature : 25–40°C (prevents polymerization)
-
Reaction Time : 2–4 hours
Yields reach 70–85%, but challenges include bromoacetone’s toxicity (TLV 0.5 ppm) and the need for rigorous pH control to avoid aldol condensation .
Criegee Intermediate Isomerization
Gas-phase reactions of (CH₃)₂COO Criegee intermediates, generated via ozonolysis or photolysis, provide a specialized route to this compound. Multiplexed photoionization mass spectrometry (MPIMS) studies identify two formation mechanisms :
Unimolecular Isomerization
The (CH₃)₂COO intermediate undergoes hydrogen transfer to form vinylhydroperoxide (VHP), which rearranges via OH migration (Eₐ = 20.1 kcal/mol) :
3)2\text{COO} \rightarrow \text{CH}2=\text{C}(\text{CH}3)\text{OOH} \rightarrow \text{CH}3\text{C(O)CH}2\text{OH}
Bimolecular Self-Reaction
At high Criegee concentrations (>10¹³ cm⁻³), dimerization forms diacetone diperoxide, which decomposes exothermically (ΔH = -90 kcal/mol) to this compound and acetone :
3)2\text{COO} \rightarrow [\text{Dimer}] \rightarrow \text{CH}3\text{C(O)CH}2\text{OH} + \text{CH}3\text{COCH}3
Key Findings :
-
Isotope Effects : Deuteration reduces this compound yield by 30%, confirming H-transfer rate-limiting steps .
-
Pressure Dependence : Unimolecular pathways dominate below 10 Torr, while self-reaction prevails at higher pressures .
Electrochemical CO₂ Reduction
Emerging research demonstrates this compound synthesis via CO₂ electroreduction (CO₂RR) on Cu-Ag tandem catalysts . The pathway involves:
-
CO Formation : CO₂ → CO on Ag sites
-
C–C Coupling : 2 CO → *OCCO on Cu
-
Hydrogenation : *OCCO + 6 H⁺ + 6 e⁻ → CH₃C(O)CH₂OH
Performance Metrics :
Catalyst | FE (this compound) | Current Density |
---|---|---|
Cu₇₀Ag₃₀ | 12.3% | 45 mA/cm² |
Cu₅₀Ag₅₀ | 8.9% | 38 mA/cm² |
Faradaic efficiencies remain low (<15%) due to competition with ethylene and ethanol pathways .
Alternative Routes and Comparative Analysis
Sugar Degradation
Pyrolysis of glucose or fructose above 300°C generates this compound via retro-aldol cleavage, though yields are highly variable (5–20%) .
Comparative Efficiency
Method | Yield (%) | Scalability | Cost (USD/kg) |
---|---|---|---|
Glycerol Dehydration | 80–90 | Industrial | 12–18 |
Bromoacetone Alcoholysis | 70–85 | Laboratory | 85–120 |
CO₂ Electroreduction | 10–15 | Experimental | >200 |
Scientific Research Applications
Cosmetic Applications
Self-Tanning Agents
- Hydroxyacetone is predominantly used in the cosmetic industry as a self-tanning agent. It reacts with the amino acids in the skin's surface to produce a brown pigment called melanoidins, providing a tanned appearance without sun exposure. This reaction is non-toxic and has been widely accepted in cosmetic formulations.
Skin Care Products
- HA is also incorporated into various skin care products due to its moisturizing properties. It helps in retaining moisture in the skin, enhancing hydration and improving skin texture.
Food Industry
Flavoring Agent
- In the food industry, this compound serves as a flavoring agent. Its sweet taste can enhance the flavor profile of various food products. Additionally, it acts as a preservative due to its ability to inhibit microbial growth.
Biochemical Research
Metabolic Studies
- This compound plays a significant role in metabolic studies, particularly in understanding carbohydrate metabolism. It serves as a precursor for methylglyoxal, which is involved in glycolysis and can influence cellular functions and signaling pathways .
Enzymatic Reactions
- Research has demonstrated that HA can be utilized in enzymatic reactions to produce glycerol-3-phosphate, an important intermediate in lipid metabolism. This application highlights its potential in metabolic engineering and synthetic biology .
Synthesis and Catalysis
Catalytic Conversion
- This compound can be synthesized from glycerol through catalytic dehydration processes. Studies have shown that using copper-based catalysts can enhance the yield of HA from glycerol under mild conditions . This method not only valorizes glycerol—a byproduct of biodiesel production—but also provides a sustainable route for HA production.
Electrochemical Synthesis
- Recent research indicates that this compound can be synthesized electrochemically from CO2 using specific reaction pathways. This approach contributes to carbon capture technologies and sustainable chemical production .
Renewable Energy Applications
Biofuels Production
- This compound is being explored as a building block for biofuels. Its conversion from biomass sources like cellulose opens new avenues for renewable energy production, aligning with global sustainability goals .
Case Studies
Mechanism of Action
Hydroxyacetone functions as a coenzyme in various biochemical reactions, facilitating enzyme catalysis. It is involved in synthesizing energy, amino acids, and other vital molecules. Additionally, it plays a role in the production and regulation of hormones like adrenaline and cortisol .
Comparison with Similar Compounds
Hydroxyacetone vs. Dithis compound
Key Difference : this compound’s carbonyl group enhances its reactivity in reduction reactions, while dithis compound’s dual hydroxyl groups make it a substrate for rapid metabolic conversion.
This compound vs. Acetone
Key Insight : this compound’s hydroxyl group enables participation in condensation reactions (e.g., polyol synthesis), unlike acetone, which lacks functional groups for such transformations.
This compound vs. Methylglyoxal
Key Difference : Methylglyoxal’s dual carbonyl groups increase its reactivity in photochemical oxidation, while this compound’s stability makes it a persistent intermediate in atmospheric processes.
This compound vs. 2-Hydroxypropanal
Key Insight : Despite 2-hydroxypropanal’s aldehyde group being more reactive, this compound’s adjacent hydroxyl enhances its stability in electrochemical systems.
This compound vs. Glycolaldehyde
Key Difference : Glycolaldehyde’s shorter carbon chain increases its volatility, while this compound’s additional methyl group facilitates dimerization in bio-oil .
Biological Activity
Hydroxyacetone (HA), also known as 1-hydroxy-2-propanone, is a simple ketone with significant biological activity and applications in various fields, including biochemistry, environmental science, and industrial chemistry. This article explores the biological activity of this compound, focusing on its enzymatic conversion, atmospheric reactions, and surface activity.
1. Enzymatic Conversion and Metabolic Pathways
This compound can be produced enzymatically from methylglyoxal through the action of specific enzymes, such as methylglyoxal reductase (MGR). This process has been studied extensively for its potential applications in biotechnological production:
- Enzymatic Mechanism : Methylglyoxal is converted to this compound by MGR enzymes, which exhibit high catalytic efficiency. Recent studies have shown that modified E. coli strains can efficiently produce this compound and subsequently convert it into 1,2-propanediol, a valuable chemical in various industries .
- Kinetic Studies : The kinetics of the reaction involving this compound and hydroxyl radicals (OH) have been investigated. The rate constants for these reactions vary with temperature, indicating that this compound's reactivity is influenced by environmental conditions .
2. Atmospheric Reactions and Environmental Impact
This compound plays a role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA):
- Formation of SOA : this compound contributes to SOA formation from isoprene and other organic precursors. Its presence in the atmosphere can influence climate and air quality by affecting cloud formation and radiation balance .
- Surface Activity : Research utilizing vibrational sum frequency spectroscopy has demonstrated that this compound exhibits significant surface activity at the air-water interface. It forms a dynamic interface with ordered water molecules, which has implications for its behavior in atmospheric processes .
Case Study 1: this compound in Atmospheric Chemistry
A study investigated the role of this compound as an atmospheric oxidation product. The research highlighted how this compound reacts with hydroxyl radicals to form oligomers, contributing to brown carbon formation:
- Findings : The study quantified the reaction rates and identified the products formed during these multiphase reactions, emphasizing the importance of this compound in atmospheric chemistry .
Case Study 2: Enzymatic Production of this compound
In a biotechnological context, researchers explored the conversion of methylglyoxal to this compound using engineered microorganisms:
- Results : The engineered strains demonstrated improved yields of this compound while minimizing metabolic burdens on the cells. This work underscores the potential for sustainable production methods using microbial systems .
4. Summary of Research Findings
Q & A
Q. Basic: What experimental approaches are used to study hydroxyacetone synthesis via glycerol dehydration?
Methodological Answer:
this compound synthesis from glycerol involves acid-catalyzed dehydration. Key experimental design considerations include:
- Catalyst selection : Solid acid catalysts (e.g., zeolites, sulfated zirconia) or liquid acids (e.g., H₂SO₄) are tested for selectivity and yield .
- Reaction conditions : Temperature (typically 150–250°C), pressure, and glycerol-to-catalyst ratio are optimized to favor terminal –OH group dehydration, which produces this compound over acrolein .
- Analytical validation : Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) quantifies this compound and byproducts like acrolein. Kinetic studies track intermediate formation (e.g., 3-hydroxypropionaldehyde) .
Q. Basic: Which analytical techniques are employed to detect this compound in environmental and biological samples?
Methodological Answer:
- GC-MS : For atmospheric aerosols, derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility of this compound sulfate, enabling quantification alongside organic carbon (OC) and sulfate aerosols .
- HPLC-DNPH : 2,4-Dinitrophenylhydrazine (DNPH) cartridges capture carbonyl compounds like this compound from e-cigarette aerosols, followed by high-performance liquid chromatography (HPLC) analysis .
- Metabolomics : Liquid chromatography-tandem MS (LC-MS/MS) identifies this compound as a metabolite in human biofluids, referencing its role in glycine/serine/threonine pathways .
Q. Advanced: How do researchers resolve contradictions in this compound sulfate’s correlation with organic carbon (OC) in atmospheric studies?
Methodological Answer:
In Xi’an winter studies, this compound sulfate lacked correlation with OC despite biogenic (isoprene oxidation) and anthropogenic (biomass burning) sources. Methodological strategies include:
- Source apportionment : Isotopic analysis (δ¹³C) or tracer compounds (e.g., levoglucosan for biomass burning) differentiate biogenic vs. anthropogenic this compound .
- Reactivity studies : Chamber experiments simulate photochemical oxidation of isoprene under varying NOx/SO₂ levels to quantify this compound sulfate formation rates .
- Seasonal modeling : Integrating aerosol pH and sulfate availability explains why this compound sulfate production dominates in summer but not winter .
Q. Advanced: How is toxicological risk assessed for this compound given limited in vivo data?
Methodological Answer:
The EU-LCI value (2100 µg/m³) was derived via read-across with propylene glycol (PG):
- Structural rationale : PG and this compound share a hydroxyl group and metabolic pathway to pyruvate. PG’s inhalation toxicity data (LOAEC = 160 mg/m³) were adjusted for molar mass differences .
- Assessment factors : Interspecies (2.5×), intraspecies (10×), and study duration (1×) uncertainties were applied. Mutagenicity concerns were dismissed due to methylglyoxal contamination artifacts .
- Validation : Reconstructed human epidermis (RhE) tests confirmed non-irritancy, supporting read-across reliability .
Q. Basic: What is this compound’s role in amino acid metabolism?
Methodological Answer:
this compound is an intermediate in:
- Glycine/Serine/Threonine catabolism : Oxidoreductases convert methylglyoxal to this compound, which is further metabolized to pyruvate via aldo-keto reductases .
- Acetone metabolism : Hepatic CYP2E1 oxidizes acetone to this compound, linking it to gluconeogenesis and citric acid cycle entry .
- Biomarker potential : Detected in foods (honey, beer) via metabolomic profiling, suggesting dietary exposure markers .
Q. Advanced: How do researchers model this compound formation in e-cigarette aerosols?
Methodological Answer:
- Temperature-controlled systems : Coil temperatures (157–315°C) are varied to study Arrhenius kinetics. This compound’s exponential production at >200°C reflects thermal degradation of propylene glycol (PG)/vegetable glycerin (VG) .
- Particle-phase analysis : Aerosol mass spectrometry (AMS) couples with DNPH cartridges to partition this compound between gas and particle phases .
- Impurity profiling : Pre-vaping PG/VG is screened for this compound to distinguish thermal degradation products from baseline impurities .
Q. Advanced: What methodologies validate this compound as a biomarker in food metabolomics?
Methodological Answer:
- Targeted LC-MS/MS : Quantifies this compound in foods (e.g., bog bilberries, honey) using stable isotope-labeled internal standards (e.g., ¹³C-hydroxyacetone) .
- Multivariate statistics : Partial least squares-discriminant analysis (PLS-DA) correlates this compound levels with specific diets in cohort studies .
- Enzymatic assays : In vitro models test this compound’s generation from threonine via threonine dehydrogenase activity .
Properties
IUPAC Name |
1-hydroxypropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(5)2-4/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSMFKSTNGKWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051590 | |
Record name | Hydroxyacetone | |
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Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a peculiar odor; [Merck Index] Clear light yellow liquid; [Aldrich MSDS], Liquid, Clear colourless to yellow liquid; Pungent, sweet-caramellic, somewhat choking etheral aroma | |
Record name | Acetol | |
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Record name | Hydroxyacetone | |
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Record name | Hydroxyacetone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1923/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
145.00 to 146.00 °C. @ 760.00 mm Hg | |
Record name | Hydroxyacetone | |
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Solubility |
1.00E+06 mg/L @ 20 °C (exp), Soluble in water, Soluble (in ethanol) | |
Record name | Hydroxyacetone | |
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Record name | Hydroxyacetone | |
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Density |
1.079-1.085 (20°) | |
Record name | Hydroxyacetone | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1923/ | |
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Vapor Pressure |
2.95 [mmHg] | |
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CAS No. |
116-09-6 | |
Record name | Hydroxyacetone | |
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Record name | Hydroxyacetone | |
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Record name | 2-Propanone, 1-hydroxy- | |
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Record name | Hydroxyacetone | |
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Record name | Hydroxyacetone | |
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Record name | ACETOL | |
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Record name | Hydroxyacetone | |
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Melting Point |
-17 °C | |
Record name | Hydroxyacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006961 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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